N,N-Dimethyldopamine

Übersicht

Beschreibung

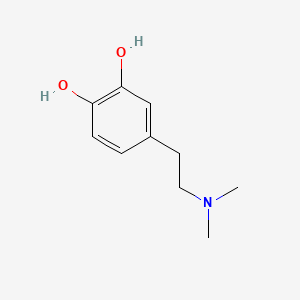

N,N-Dimethyldopamine is an organic compound belonging to the phenethylamine family. It is structurally related to the alkaloid epinine (N-methyldopamine) and the major neurotransmitter dopamine, of which it is the N,N-dimethylated analog . This compound has been detected in the plant Acacia rigidula .

Vorbereitungsmethoden

Several methods have been reported for the preparation of N,N-Dimethyldopamine:

-

Buck and Co-workers’ Method

Starting Material: 3,4-dimethoxybenzaldehyde (veratraldehyde)

-

Recent Method

Starting Material: 3,4-dimethoxyphenylacetic acid

-

Borgman et al.'s Method

Starting Material: 3,4-dimethoxyphenethylamine

Analyse Chemischer Reaktionen

N,N-Dimethyldopamine undergoes various chemical reactions:

-

Oxidation

Reagents: Potassium permanganate, hydrogen peroxide.

Conditions: Acidic or basic medium.

Products: Corresponding quinones or carboxylic acids.

-

Reduction

Reagents: Sodium borohydride, lithium aluminum hydride.

Conditions: Anhydrous solvents.

Products: Reduced amines or alcohols.

-

Substitution

Reagents: Halogens, alkyl halides.

Conditions: Presence of a base.

Products: Substituted phenethylamines.

Wissenschaftliche Forschungsanwendungen

Material Science Applications

1. Surface Chemistry Modifications

Recent research has focused on the surface chemistry of dopamine derivatives, including DMDA. Studies indicate that N,N-dimethylation affects the coating efficiency of dopamine on surfaces. While N-monomethylation enhances coating rates by increasing nitrogen nucleophilicity, N,N-dimethylation significantly decreases this property. This finding opens avenues for developing advanced coating materials with tailored functionalities .

2. Biomimetic Coatings

The unique properties of DMDA have led to its application in creating biomimetic coatings that mimic natural adhesion mechanisms. The ability of DMDA to form stable coatings can be leveraged in various industrial applications, including anti-fogging surfaces and superhydrophobic materials .

Case Studies

Wirkmechanismus

N,N-Dimethyldopamine exerts its effects by interacting with dopamine receptors. It acts as an agonist at these receptors, mimicking the action of dopamine . The molecular targets include D1-like and D2-like dopamine receptors, which are involved in various neurological pathways .

Vergleich Mit ähnlichen Verbindungen

N,N-Dimethyldopamine is unique due to its N,N-dimethylation, which distinguishes it from other similar compounds such as:

-

Dopamine

-

N-Methyldopamine (Epinine)

-

N,N-Dimethyltryptamine (DMT)

This compound’s unique structure imparts distinct pharmacological properties, making it a valuable compound for scientific research and industrial applications.

Biologische Aktivität

N,N-Dimethyldopamine (DMDA) is a structural analog of dopamine, notable for its potential pharmacological effects and biological activities. This article explores the biological activity of DMDA, highlighting its receptor interactions, physiological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the addition of two methyl groups to the nitrogen atom of the dopamine molecule. This modification impacts its biological activity, particularly in relation to dopamine receptors.

1. Receptor Binding Affinity

DMDA has been studied for its binding affinity to dopamine receptors, particularly D2 receptors. Research indicates that DMDA displays a high affinity for D2 receptors with a dissociation constant of 20 nM for the high-affinity state and 10,200 nM for the low-affinity state. In comparison, dopamine has a of 7.5 nM (high) and 4,300 nM (low) .

2. Physiological Effects

- Cardiovascular Effects : In animal studies, DMDA has shown significant cardiovascular effects. For instance, a dose of 10 μg/kg in cats resulted in a more than twofold increase in blood pressure compared to the same dose of dopamine .

- Motor Activity : Studies have demonstrated that DMDA can reduce spontaneous motor activity in mice at doses ranging from 0.5 to 8 mg/kg . At higher doses (≥8 mg/kg), it also induced prostration and piloerection.

| Parameter | DMDA | Dopamine |

|---|---|---|

| D2 Receptor Affinity | K_a high: 20 nM | K_a high: 7.5 nM |

| Blood Pressure Increase | Significant at 10 μg/kg | Moderate at similar doses |

| Motor Activity Reduction | Dose-dependent | Less pronounced |

3. Comparative Efficacy

In comparative studies, DMDA was found to be less effective than its analogs in stimulating certain dopaminergic responses. For example, while N-methyldopamine induced hyperactivity at specific doses when injected into the nucleus accumbens, DMDA did not produce hyperactivity even at higher doses .

Case Study: Pharmacological Profile

A study conducted by Costall et al. in 1981 assessed the effects of DMDA on spontaneous motor activity in mice. The findings indicated that DMDA produced a significant reduction in motor activity without altering the effects when spiroperidol was administered .

Research on Prodrugs

Recent research has explored the development of prodrugs based on DMDA for improved delivery of dopamine into the central nervous system (CNS). These studies indicate that certain chemical modifications can enhance bioavailability and therapeutic efficacy .

Eigenschaften

IUPAC Name |

4-[2-(dimethylamino)ethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-11(2)6-5-8-3-4-9(12)10(13)7-8/h3-4,7,12-13H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTVXBWTYZCUJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13075-91-7 (hydrochloride) | |

| Record name | N,N-Dimethyldopamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021581373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00175944 | |

| Record name | N,N-Dimethyldopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21581-37-3 | |

| Record name | 4-[2-(Dimethylamino)ethyl]-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21581-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyldopamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021581373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyldopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIMETHYLDOPAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5R8511L9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.